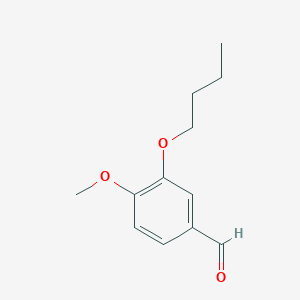

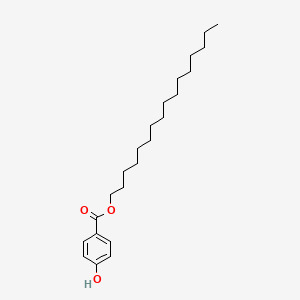

3-Butoxy-4-methoxybenzaldehyde

Vue d'ensemble

Description

3-Butoxy-4-methoxybenzaldehyde is a chemical compound that is structurally related to various methoxybenzaldehyde derivatives. These derivatives have been the subject of numerous studies due to their interesting chemical properties and potential applications in various fields, including organic synthesis and materials science. Although the provided papers do not directly discuss 3-Butoxy-4-methoxybenzaldehyde, they do provide insights into the behavior of similar methoxybenzaldehyde compounds, which can be extrapolated to understand the properties and reactions of 3-Butoxy-4-methoxybenzaldehyde.

Synthesis Analysis

The synthesis of methoxybenzaldehyde derivatives often involves reactions such as O-alkylation, Vilsmeier-Hack (V-H) reaction, and reductive alkylation. For instance, 4-benzyloxy-2-methoxybenzaldehyde was synthesized from 3-methoxyphenol via O-alkylation and V-H reaction with an overall yield of 82.26% under optimized conditions . Similarly, [3-^13C]-2,3-dihydroxy-4-methoxybenzaldehyde was synthesized from an acyclic, non-aromatic precursor through a sequence of reactions including formylation, Baeyer–Villiger oxidation, hydrolysis, and methylation . These methods could potentially be adapted for the synthesis of 3-Butoxy-4-methoxybenzaldehyde by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of methoxybenzaldehyde derivatives has been extensively studied using techniques such as X-ray crystallography, NMR, and DFT calculations. For example, the crystal structure of a compound synthesized from 2-hydroxy-3-methoxybenzaldehyde was determined, revealing an orthorhombic space group and specific bond lengths and angles . DFT calculations have been used to investigate the ground state, vibrational frequencies, and molecular electrostatic potential (MEP) of 4-hexyloxy-3-methoxybenzaldehyde . These studies provide a foundation for understanding the molecular structure of 3-Butoxy-4-methoxybenzaldehyde.

Chemical Reactions Analysis

Methoxybenzaldehyde derivatives participate in various chemical reactions, including dimerization, methoxylation, and reductive electrophilic substitution. The electrochemical oxidation of 3,4-dihydroxybenzaldehyde in methanol leads to dimerization and methoxylation reactions . Regioselective reductive alkylation has been employed to replace the 4-methoxy group of 3,4,5-trimethoxybenzaldehyde dimethylacetal with an alkyl group . These reactions highlight the reactivity of the methoxy and aldehyde groups, which are also present in 3-Butoxy-4-methoxybenzaldehyde, suggesting similar reactivity patterns could be expected.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxybenzaldehyde derivatives are influenced by their functional groups and molecular structure. Spectroscopic techniques such as FT-IR, UV-Vis, and NMR are commonly used to characterize these compounds . The electronic properties, including HOMO-LUMO analysis and band gap energies, have been determined using TD-DFT, providing insights into the photochromic behavior and nonlinear optical properties of these compounds . These properties are crucial for understanding the behavior of 3-Butoxy-4-methoxybenzaldehyde in various environments and applications.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- 3-Butoxy-4-methoxybenzaldehyde has been studied for its synthesis and optimization in chemical reactions. For instance, 4-benzyloxy-2-methoxybenzaldehyde, a similar compound, was synthesized through O-alkylation and Vilsmeier-Hack reactions with high yield, demonstrating the feasibility of synthesizing complex benzaldehydes under controlled conditions (Lu Yong-zhong, 2011).

Antioxidant Activity

- Benzaldehyde derivatives, including those structurally related to 3-Butoxy-4-methoxybenzaldehyde, have been synthesized and tested for their antioxidant properties. For example, derivatives like 3-chloro-4-hydroxy-5-methoxybenzaldehyde have been evaluated using the DPPH method, revealing potential antioxidant applications (Chairul Rijal, W. Haryadi, C. Anwar, 2022).

Crystal Structure Analysis

- The crystal structures of methoxybenzaldehyde derivatives have been extensively studied, providing insight into their molecular arrangements and potential applications in material science. For instance, different conformations and hydrogen-bonding patterns of methoxybenzaldehyde oxime derivatives have been analyzed (L. Gomes, M. D. de Souza, C. F. Da Costa, J. Wardell, J. N. Low, 2018).

Molecular Docking and Interactions

- Molecular docking investigations have been conducted on compounds like 4-methoxybenzaldehyde to understand their interactions with enzymes and potential applications in pharmacology and biochemistry (H. Ghalla, Noureddine ISSAOUI, F. Bardak, A. Atac, 2018).

Applications in Electrochemistry and Catalysis

- Compounds structurally related to 3-Butoxy-4-methoxybenzaldehyde have been investigated for their potential use in electrochemical applications. For instance, reductive electrophilic substitution of derivatives has been explored, showing potential in synthetic chemistry and material science (U. Azzena, G. Melloni, A. M. Piroddi, E. Azara, S. Contini, E. Fenude, 1992).

Spectroscopic and Quantum Chemical Studies

- Spectroscopic and quantum chemical studies on compounds like 4-hexyloxy-3-methoxybenzaldehyde provide insights into their electronic and structural properties, relevant for applications in chemical sensing, materials science, and drug design (A. Abbas, H. Gökce, S. Bahçelī, 2016).

Chemosensory and Selective Binding Properties

- Derivatives of methoxybenzaldehyde, such as 4-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde, have been studied for their chemosensory properties, particularly their selective binding and catalytic applications, indicating potential use in chemical sensors and selective catalysts (Rashmi Sharma, Manmohan Chhibber, S. Mittal, 2015).

Propriétés

IUPAC Name |

3-butoxy-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-4-7-15-12-8-10(9-13)5-6-11(12)14-2/h5-6,8-9H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSRHTDXZIBTMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343822 | |

| Record name | 3-Butoxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Butoxy-4-methoxybenzaldehyde | |

CAS RN |

34127-96-3 | |

| Record name | 3-Butoxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B1330584.png)

![4-[2-amino-2-(2H-tetrazol-5-yl)ethyl]phenol](/img/structure/B1330590.png)

![2-[6-(Benzylamino)purin-7-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1330593.png)

![6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B1330599.png)